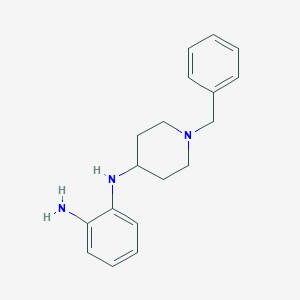

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Descripción general

Descripción

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known by its CAS number 57718-47-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and an amine functional group, which contributes to its biological activity.

This compound interacts with various biological targets, primarily through:

- Sigma Receptors : Research indicates that this compound exhibits high affinity for sigma receptors, particularly sigma-1 receptors (Ki values around 3.90 nM), while showing lower affinity for sigma-2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology.

- Neurotransmitter Systems : The compound may modulate neurotransmitter systems, influencing dopamine and serotonin pathways, which are crucial in various neurological conditions.

1. Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds similar to this compound can exhibit antidepressant and anxiolytic effects through their action on sigma receptors. The modulation of these receptors may lead to enhanced mood regulation and reduced anxiety levels.

2. Anticancer Potential

Recent investigations into the anticancer properties of piperidine derivatives have shown promise. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:

- Substituents on the Aromatic Ring : The presence of electron-withdrawing groups typically enhances sigma receptor affinity. For example, halogen substitutions have been shown to increase binding affinity for sigma receptors .

- Piperidine Modifications : Alterations to the piperidine ring can also impact the compound's pharmacological profile, affecting both potency and selectivity towards specific receptors.

Case Study 1: Sigma Receptor Binding

A study involving the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that structural modifications significantly affected binding affinities at sigma receptors. The findings highlighted the importance of substituent position on the aromatic ring in enhancing receptor selectivity .

Case Study 2: Anticancer Activity

In vitro studies have shown that piperidine derivatives exhibit cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via sigma receptor pathways .

Toxicological Profile

Preliminary toxicological assessments indicate that this compound may cause respiratory irritation and skin sensitization upon exposure . Further studies are necessary to fully elucidate its safety profile.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine lies in its role as a pharmaceutical intermediate . It has been utilized in the synthesis of various drug candidates due to its ability to modulate biological targets effectively. Some of the key applications are:

- Cholinergic Agents : The compound has shown potential as a cholinergic agent, with derivatives synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- Antioxidants : Studies have indicated that derivatives of this compound exhibit antioxidant properties, which are beneficial in combating oxidative stress-related conditions. For instance, six synthesized derivatives demonstrated potent antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay.

Neuropharmacological Applications

This compound has been investigated for its effects on the nociceptin receptor (NOP), which is involved in various physiological processes including pain modulation and anxiety regulation. The compound can act as a selective modulator of NOP receptors while exhibiting minimal interaction with μ-opioid and κ-opioid receptors. This selectivity makes it a candidate for treating conditions such as:

- Anxiety Disorders

- Post-Traumatic Stress Disorder (PTSD)

- Addictive Disorders : Including substance abuse issues related to alcohol and drugs like cocaine and amphetamines .

Propiedades

IUPAC Name |

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXACMFKKGZLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973309 | |

| Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-47-5 | |

| Record name | N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57718-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57718-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.